molecular formula C7H9NO3 B3080184 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid CAS No. 1082398-97-7

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B3080184
CAS No.: 1082398-97-7
M. Wt: 155.15 g/mol
InChI Key: YURGBFKFPKNVTF-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a propanoic acid moiety attached to a 5-methyl-1,3-oxazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-2-amino-1,3-oxazole with a suitable acylating agent, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,2-oxazol-3-yl)propanoic acid: Similar in structure but with a different position of the oxazole ring.

    3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid: Contains a phenyl group instead of a methyl group on the oxazole ring.

    3-(5-Methyl-1,3-thiazol-2-yl)propanoic acid: Features a thiazole ring instead of an oxazole ring.

Uniqueness

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGBFKFPKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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